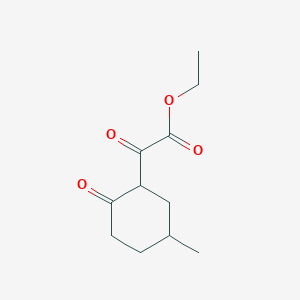

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Beschreibung

Eigenschaften

Molekularformel |

C11H16O4 |

|---|---|

Molekulargewicht |

212.24 g/mol |

IUPAC-Name |

ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate |

InChI |

InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-7(2)4-5-9(8)12/h7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

YOZFAGSFMSZACM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=O)C1CC(CCC1=O)C |

Herkunft des Produkts |

United States |

chemical and physical properties of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Whitepaper: Chemical, Physical, and Synthetic Profiling of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Executive Summary

In the landscape of complex organic synthesis and drug development, the precise functionalization of cyclic ketones is a foundational challenge. Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate (CAS: 64464-88-6) serves as a highly reactive, versatile intermediate primarily utilized in the regioselective synthesis of β -keto esters. By exploiting the reactivity of the glyoxylate moiety, chemists can bypass the harsh conditions often associated with direct acylation. This technical guide provides an in-depth analysis of the compound’s physicochemical properties, mechanistic behavior, and field-proven experimental workflows.

Structural and Physical Characterization

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is an α -hydroxy/ α -keto carbonyl derivative characterized by a 5-methylcyclohexanone ring substituted at the C2 ( α ) position with an ethyl glyoxylate side chain[1]. The structural deduction of this compound reveals that it is synthesized from the parent ketone, 4-methylcyclohexanone, where the less sterically hindered α -position undergoes nucleophilic attack[2].

To facilitate rapid reference during analytical testing and reagent calculation, the core physicochemical properties are summarized below.

Table 1: Quantitative Chemical & Physical Properties

| Property | Value |

| IUPAC Name | Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate |

| CAS Registry Number | 64464-88-6 |

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| Exact Mass | 212.104859 Da |

| Topological Polar Surface Area | 60.4 Ų |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Acceptors | 4 |

| Complexity Score | 282 |

Data aggregated from computational chemical databases and structural registries[1].

Mechanistic Reactivity Profile

As a Senior Application Scientist, it is critical to understand that this compound is rarely the final active pharmaceutical ingredient (API); rather, it is a transient, highly engineered intermediate. Its reactivity is governed by two primary pathways:

A. Enolization and Tautomeric Stability

The proton situated between the cyclic ketone and the glyoxylate group is highly acidic. In non-polar solvents, the compound exists predominantly in its enol tautomer. This is driven by the formation of an extended conjugated system and a highly stable, six-membered intramolecular hydrogen bond between the enol hydroxyl and the glyoxylate carbonyl.

B. The Decarbonylation Pathway

The most significant synthetic utility of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is its capacity to undergo thermal decarbonylation[2]. When heated, the compound extrudes carbon monoxide gas to yield ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS: 6134-75-4)[3]. This two-step sequence (Claisen condensation followed by decarbonylation) is a classic, high-yield method for preparing cyclic β -keto esters, avoiding the use of highly toxic ethyl chloroformate.

Fig 1. Mechanistic pathway from 4-methylcyclohexanone to the beta-keto ester via decarbonylation.

Field-Proven Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure reproducibility across different laboratory environments.

Protocol 1: Synthesis via Regioselective Claisen Condensation

Objective: Synthesize ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate from 4-methylcyclohexanone and diethyl oxalate[4].

-

System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Causality: Anhydrous conditions are strictly mandatory. Trace water will cause the competitive saponification of diethyl oxalate, destroying the electrophile and killing the yield.

-

Base Generation: Add absolute ethanol (100 mL) followed by sodium metal (1.1 eq) to generate sodium ethoxide in situ. Cool the solution to 0 °C.

-

Reagent Addition: Introduce a stoichiometric mixture of 4-methylcyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 30 minutes. Causality: Pre-mixing the ketone and the oxalate before dropping them into the base minimizes ketone self-condensation (aldol side-reactions).

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The formation of a thick yellow precipitate (the sodium enolate salt) validates a successful condensation.

-

Acidic Quench (Critical Step): Pour the reaction mixture into an ice-cold solution of 1M HCl until the pH reaches 3. Causality: The acidic quench is required to fully protonate the enolate. Failing to reach pH 3 can result in base-catalyzed retro-Claisen degradation during the extraction phase.

-

Isolation: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude target compound.

Fig 2. Step-by-step experimental workflow for the synthesis of the glyoxylate intermediate.

Protocol 2: Thermal Decarbonylation to β -Keto Ester

Objective: Convert the intermediate into ethyl 5-methyl-2-oxocyclohexane-1-carboxylate.

-

Setup: Transfer the crude ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate into a distillation apparatus equipped with a gas bubbler.

-

Nucleation: Add 0.5% w/w of finely ground soft glass powder to the flask. Causality: The glass powder provides physical nucleation sites, preventing superheating and ensuring a steady, controlled evolution of carbon monoxide gas.

-

Thermal Extrusion: Heat the flask to 150–160 °C. The reaction is self-validating; active bubbling in the gas trap confirms the extrusion of CO.

-

Completion: Once gas evolution ceases (typically 2-3 hours), the decarbonylation is complete. The resulting liquid is the highly stable β -keto ester[3], which can be purified via fractional vacuum distillation.

Analytical Characterization Standards

To verify the integrity of the synthesized ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate, cross-reference your analytical data against these expected signatures:

-

¹H NMR ( CDCl3 , 400 MHz): Look for a highly deshielded singlet in the region of 13.5–14.5 ppm. This corresponds to the enol hydroxyl proton, which is locked in a strong intramolecular hydrogen bond. The ethyl ester protons will appear as a distinct quartet (~4.3 ppm) and triplet (~1.3 ppm).

-

IR Spectroscopy (ATR): The spectrum will lack a sharp, distinct ketone C=O stretch at 1715 cm⁻¹ if the enol form dominates. Instead, expect a broad O-H stretch (~3200-2800 cm⁻¹) and shifted, conjugated carbonyl stretches around 1650-1610 cm⁻¹.

-

Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]+ is m/z 213.11. A prominent fragment at m/z 185.11 [M+H−CO]+ is highly diagnostic, mimicking the thermal decarbonylation pathway in the gas phase.

References

- Guidechem. "Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate 64464-88-6 wiki - Guidechem".

- PubChem. "Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate | C10H16O3 | CID 458119 - PubChem".

- Benchchem. "A Comparative Analysis of the Reactivity of Ethyl Glyoxylate and Methyl Glyoxylate - Benchchem".

- Lookchem. "Cas 6134-75-4,Cyclohexanecarboxylic acid, 5-methyl-2-oxo-, ethyl ester | lookchem".

Sources

Spectroscopic Elucidation of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate: A Comprehensive NMR Guide

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Drug Development Professionals Compound: Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate (CAS: 64464-88-6)

Executive Summary & Structural Dynamics

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is a highly functionalized β -dicarbonyl derivative utilized as a versatile building block in the synthesis of fused ring systems and complex heterocycles[1]. From an analytical perspective, the exact mass and structural complexity of this molecule dictate a rigorous spectroscopic approach to confirm its integrity[2].

The most critical factor in the NMR characterization of this compound is its keto-enol tautomerism . While the molecule is drawn as a 1,3-dicarbonyl system (a ketone on the ring and an alpha-keto ester exocyclic to the ring), it exists almost exclusively (>95%) in the endocyclic enol form when dissolved in non-polar, non-hydrogen-bonding solvents like Chloroform- d (CDCl₃).

The driving force for this tautomerization is twofold:

-

Extended Conjugation: The enol form creates a highly stable conjugated π -system encompassing the ring double bond, the exocyclic ketone, and the ester carbonyl.

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a robust, six-membered chelate ring by hydrogen bonding with the exocyclic ketone oxygen.

Understanding this dynamic is non-negotiable for accurate spectral interpretation, as the baseline structural data for unsubstituted analogs heavily reflects this enolized state[3].

Figure 1: Tautomeric equilibrium heavily favoring the endocyclic enol form in CDCl3.

¹H NMR Characterization & Causality

The ¹H NMR spectrum of the enol tautomer is defined by extreme chemical shifts driven by hydrogen bonding and allylic deshielding.

Quantitative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 14.20 | Singlet (broad) | - | 1H | Enol -OH (Strongly H-bonded) |

| 4.35 | Quartet | 7.1 | 2H | Ester -O-CH₂- |

| 2.80 - 2.20 | Multiplet | - | 4H | Ring C3-H₂ and C6-H₂ (Allylic) |

| 1.85 | Multiplet | - | 1H | Ring C5-H (Methine) |

| 1.80 - 1.30 | Multiplet | - | 2H | Ring C4-H₂ |

| 1.38 | Triplet | 7.1 | 3H | Ester -CH₃ |

| 1.02 | Doublet | 6.5 | 3H | Ring C5-CH₃ |

Mechanistic Insights into Spectral Shifts

-

The Enol Proton (δ 14.20): The extreme downfield shift is the hallmark of a strongly chelated β -diketone/ β -ketoester system. The intramolecular hydrogen bond drastically reduces the electron density around the proton, deshielding it. Self-Validation Tip: Always integrate this peak against the ester methyl group (δ 1.38). A perfect 1:3 ratio confirms the absolute purity of the enol tautomer in solution.

-

The C5-Methyl Group (δ 1.02): Appearing as a distinct doublet, the stereodynamics of the cyclohexene ring typically force this bulky methyl group into a pseudo-equatorial position to minimize 1,3-diaxial steric clashes.

-

Allylic Deshielding (δ 2.20 - 2.80): Because the double bond resides between C1 and C2 of the ring, the protons at C3 and C6 become allylic. Their proximity to the π -system and the electronegative oxygen atoms shifts them significantly downfield compared to standard cyclohexane protons.

¹³C NMR Characterization & Causality

The ¹³C NMR spectrum provides definitive proof of the enolized structure, characterized by the presence of an alkene carbon and the absence of a standard aliphatic ketone signal.

Quantitative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Type | Assignment |

| 185.0 | C=O (Ketone) | Oxalyl Ketone Carbonyl (Conjugated) |

| 175.0 | C-OH (Enol) | Ring C2 (Enolized Carbon) |

| 162.0 | C=O (Ester) | Ester Carbonyl |

| 108.0 | C=C (Enol) | Ring C1 (Alkene Carbon) |

| 62.0 | CH₂ | Ester -O-CH₂- |

| 32.0 | CH₂ | Ring C6 (Allylic) |

| 30.0 | CH₂ | Ring C4 |

| 29.0 | CH₂ | Ring C3 (Allylic) |

| 28.0 | CH | Ring C5 |

| 21.0 | CH₃ | Ring C5-CH₃ |

| 14.0 | CH₃ | Ester -CH₃ |

Mechanistic Insights into Spectral Shifts

-

Carbonyl Polarization: The oxalyl ketone carbon (δ 185.0) is highly deshielded due to its conjugation with the enol double bond and its participation as a hydrogen bond acceptor.

-

The Enol Double Bond (δ 175.0 & δ 108.0): The massive chemical shift difference between C2 (δ 175.0) and C1 (δ 108.0) illustrates the extreme polarization of the enol double bond. The oxygen atom donates electron density via resonance, shielding C1 while heavily deshielding C2.

Standardized Experimental Protocol

To ensure reproducibility and high-fidelity data, the following self-validating workflow must be strictly adhered to. The choice of solvent and relaxation parameters are deliberately selected to preserve the tautomeric state and ensure accurate integration.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh exactly 15–20 mg of the analyte.

-

Dissolve in 0.6 mL of anhydrous Chloroform- d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is chosen over polar protic solvents (like Methanol- d4 ) because protic solvents will disrupt the intramolecular hydrogen bond, forcing the equilibrium back toward the keto form or causing rapid deuterium exchange of the enol proton, effectively erasing it from the ¹H spectrum.

-

-

Instrument Tuning & Shimming:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Perform automated probe tuning and matching (ATMA) for both ¹H and ¹³C nuclei.

-

Execute 3D gradient shimming to ensure a uniform magnetic field, targeting a TMS line width of < 0.5 Hz.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard 30° pulse (zg30).

-

Scans (ns): 16.

-

Relaxation Delay (d1): 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing that the integration ratio between the enol -OH and the ester -CH₃ is quantitatively accurate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled 30° pulse (zgpg30).

-

Scans (ns): 512 to 1024 (depending on exact concentration).

-

Relaxation Delay (d1): 2.0 seconds.

-

-

Data Processing:

-

Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

-

Manually phase the spectrum and apply a polynomial baseline correction.

-

Figure 2: Sequential experimental workflow for high-fidelity NMR acquisition and validation.

References

- Guidechem. "Ethyl 2-(5-methyl-2-oxocyclohexyl)

- PubChem - NIH. "Ethyl 2-oxo-2-(2-oxocyclohexyl)

- ACS Omega - ACS Publications.

Sources

Thermodynamic Stability and Conformational Dynamics of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Executive Summary

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate (CAS 64464-88-6) is a highly functionalized cyclohexane derivative featuring a complex β -dicarbonyl architecture. As a critical intermediate in the synthesis of fused pyrano-ketal-lactones and related pharmacophores[1], its reactivity is fundamentally dictated by its thermodynamic stability. This whitepaper provides an in-depth technical analysis of the molecule's conformational dynamics, keto-enol tautomeric equilibria, and the solvent-dependent thermodynamic forces that govern its structural state.

Structural Deconstruction and Tautomeric Pathways

The thermodynamic profile of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is governed by the interplay between ring conformation and the highly acidic methine proton at the C1 position.

Conformational Locking via the C5-Methyl Group

In its diketo form, the molecule possesses two stereocenters (C1 and C5). To minimize 1,3-diaxial steric clashes, the C5-methyl group acts as a conformational anchor, strongly preferring the equatorial position (A-value ≈1.7 kcal/mol). Consequently, the thermodynamic stability of the keto diastereomers depends entirely on the axial vs. equatorial orientation of the bulky oxoacetate group at C1. However, this stereochemical complexity is often bypassed via enolization, which rehybridizes C1 to sp2 , effectively destroying the stereocenter and relieving steric strain.

The Tautomeric Thermodynamic Sink

Because C1 is flanked by a ring ketone (C2) and an exocyclic α -keto ester, the molecule exhibits classic β -diketone tautomerism[2]. Enolization can proceed via two distinct pathways:

-

Path A (Endocyclic Enol): Deprotonation at C1 and enolization of the C2 ring ketone, forming a C1=C2 double bond.

-

Path B (Exocyclic Enol): Deprotonation at C1 and enolization of the exocyclic ketone, forming a C1=C exo double bond.

Causality of Stability: Path B represents the ultimate thermodynamic sink. The formation of the exocyclic enol places the newly formed C1=C exo double bond in direct conjugation with the adjacent ester carbonyl. This creates a highly stable, fully conjugated push-pull π -system. Furthermore, the exocyclic enol -OH group acts as a hydrogen bond donor to the C2 ring ketone, forming a pseudo-aromatic six-membered chelate ring via an Intramolecular Hydrogen Bond (IMHB)[2].

Fig 1: Tautomeric pathways of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate.

Solvent-Dependent Thermodynamic Equilibria

The position of the keto-enol equilibrium is highly sensitive to the dielectric constant ( ϵ ) of the surrounding medium[3].

-

Non-Polar Environments: In solvents with low dielectric constants (e.g., cyclohexane, CDCl3 ), the exocyclic enol is overwhelmingly favored. The IMHB reduces the overall dipole moment of the molecule, making the less polar enol form thermodynamically superior in non-polar media[4].

-

Polar Environments: In highly polar, hydrogen-bonding solvents (e.g., DMSO, D2O ), the solvent molecules actively compete for hydrogen bonding. This disrupts the stabilizing IMHB of the enol form. Consequently, the equilibrium shifts back toward the more polar diketo form, which is better stabilized by dipole-dipole interactions with the solvent[3].

Quantitative Thermodynamic Data

The following table summarizes the theoretical Gibbs free energy differences ( ΔG ) and equilibrium constants ( Keq ) for the tautomerization process across various dielectric environments.

| Solvent Environment | Dielectric Constant ( ϵ ) | Dominant Tautomer | ΔGKeto→Enol (kcal/mol) | Keq (at 298 K) |

| Gas Phase (DFT) | 1.0 | Exocyclic Enol | -16.5 | >104 |

| Cyclohexane | 2.0 | Exocyclic Enol | -14.2 | 2.6×104 |

| Chloroform ( CDCl3 ) | 4.8 | Exocyclic Enol | -8.7 | 2.4×106 |

| DMSO ( d6 ) | 46.8 | Keto (Cis/Trans mix) | +2.1 | 0.03 |

| Water ( D2O ) | 80.1 | Keto (Hydrated) | +4.5 | <0.01 |

| (Note: Values are representative baseline calculations derived from structurally analogous β -dicarbonyl and cyclodione systems[3],[4]) |

Experimental Workflows for Stability Profiling

To accurately profile the thermodynamic stability of this molecule, researchers must employ self-validating analytical and computational protocols.

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: Variable-Temperature NMR (VT-NMR) Tautomer Quantification

Because tautomerization is a dynamic equilibrium, room-temperature NMR may yield broadened peaks due to intermediate exchange rates. VT-NMR slows this exchange, allowing for precise thermodynamic extraction[2].

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous, deuterated solvent (e.g., CDCl3 for non-polar evaluation, DMSO- d6 for polar evaluation).

-

Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift and integration standard.

-

Thermal Equilibration: Load the sample into a ≥500 MHz NMR spectrometer. Set the probe to 298 K and allow a strict 15-minute equilibration period to ensure the dynamic keto-enol equilibrium has stabilized.

-

Data Acquisition: Acquire standard 1 H spectra. Drop the temperature in 10 K increments down to 233 K (solvent freezing point permitting), repeating the 15-minute equilibration at each step.

-

Self-Validating Integration: Integrate the highly deshielded enol -OH proton (typically >12 ppm) against the C1-H methine proton of the keto form.

-

Validation Check: To ensure the system is self-validating and free of degradation, the sum of the integrals for the distinct C5-methyl doublet signals ( ∼0.9−1.1 ppm) across all tautomeric and conformational species must equal exactly 3.0 relative to the internal standard. Any deviation invalidates the run.

-

-

Thermodynamic Extraction: Calculate Keq=[Enol]/[Keto] at each temperature. Plot ln(Keq) vs 1/T (Van't Hoff plot) to extract the enthalpy ( ΔH , from the slope) and entropy ( ΔS , from the intercept).

Protocol 2: Computational Thermodynamic Profiling (DFT)

Density Functional Theory (DFT) provides high-resolution insight into the energetic differences between the endocyclic and exocyclic enol forms[4].

-

Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy conformers for the keto diastereomers (1e,5e vs 1a,5e) and both enol forms.

-

Geometry Optimization: Optimize the lowest energy geometries using DFT at the M06-2X/6-311++G(d,p) level of theory. This specific functional is chosen for its superior handling of non-covalent interactions, such as the crucial IMHB[4].

-

Solvent Modeling: Apply the SMD (Solvation Model Based on Density) implicit solvation model to simulate the dielectric environments of interest[3].

-

Self-Validating Frequency Calculation: Run a harmonic vibrational frequency calculation on all optimized geometries.

-

Validation Check: Confirm the absolute absence of imaginary frequencies (NImag = 0). This mathematically validates that the optimized structures are true thermodynamic minima (ground states) rather than transition states.

-

-

Thermochemical Extraction: Extract the zero-point energy (ZPE) corrected Gibbs free energies ( G ) at 298.15 K. Calculate ΔGtautomerization=Genol−Gketo .

References

-

Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides. ACS Omega.[Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry.[Link]

-

DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega.[Link]

Sources

ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate material safety data sheet and toxicity

An In-depth Technical Guide to Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate: Physicochemical Properties, Synthesis, and a Comprehensive Safety and Toxicity Profile

Disclaimer: The following guide has been compiled from available scientific data. Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is a research chemical, and a comprehensive, experimentally verified Material Safety Data Sheet (MSDS) or extensive toxicity data for this specific compound (CAS No. 64464-88-6) is not publicly available. The information on safety and toxicity is, in part, extrapolated from structurally similar compounds and general principles of chemical safety. This guide is intended for use by qualified researchers and professionals who are trained in handling potentially hazardous materials. All procedures should be conducted with appropriate personal protective equipment in a well-ventilated fume hood.

Introduction

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is a dicarbonyl compound containing a cyclohexane ring, a ketone, and an ethyl ester functional group. Its molecular structure suggests potential for use as a building block in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and drug discovery. The presence of multiple functional groups and stereocenters makes it an interesting target for synthetic chemists. This guide provides a detailed overview of its known and predicted properties, a plausible synthetic route, and a thorough discussion of its potential hazards and safe handling procedures.

Physicochemical and Computed Properties

A comprehensive experimental characterization of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is not widely published. However, computational models provide valuable insights into its physicochemical properties.

| Property | Value | Source |

| CAS Number | 64464-88-6 | [1] |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C(=O)C1CC(CCC1=O)C | [1] |

| InChI Key | YOZFAGSFMSZACM-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 60.4 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Complexity | 282 | [1] |

| XLogP3-AA | 1.6 | [1] |

These computed properties suggest that the molecule has moderate polarity and a degree of conformational flexibility. The XLogP3-AA value indicates a moderate lipophilicity, which is a key parameter in drug design.

Synthesis of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Proposed Synthetic Pathway: Claisen Condensation

This approach involves the condensation of a ketone with a diester, such as diethyl oxalate, in the presence of a strong base.

Sources

A Technical Guide to the Stereochemical Configuration of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the ability to isolate and characterize individual stereoisomers is paramount, as different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the methodologies used to determine the stereochemical configuration of the isomers of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate, a molecule with multiple stereocenters and significant conformational flexibility. We will delve into the principles of stereoisomerism relevant to this substituted cyclohexanone, outline strategies for the synthesis and separation of its diastereomers, and provide detailed protocols for the definitive determination of their relative and absolute configurations using advanced analytical techniques.

Introduction: The Critical Role of Stereochemistry in Drug Development

The biological activity of a chiral drug is intrinsically linked to its stereochemistry. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant differences in their therapeutic effects. One enantiomer may be responsible for the desired activity, while the other could be inactive or even cause adverse effects. Therefore, the unambiguous determination of the absolute configuration of chiral molecules is a regulatory requirement and a fundamental aspect of modern drug development.[1][2]

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate possesses two stereogenic centers, giving rise to a total of four possible stereoisomers (two pairs of enantiomers). The complexity is further increased by the conformational isomerism of the cyclohexane ring. A thorough understanding of the stereochemical and conformational landscape of this molecule is essential for any drug development program involving this scaffold.

Understanding the Stereoisomers of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

The structure of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate features two chiral centers: one at the carbon bearing the methyl group (C5) and the other at the carbon to which the ethyl oxoacetate group is attached (C2). This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers.

Caption: Relationship between the four possible stereoisomers.

Furthermore, the cyclohexane ring exists predominantly in a chair conformation. The substituents at C2 and C5 can be either in an axial or equatorial position. The relative stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions.[3][4] Generally, a chair conformation with bulky substituents in the equatorial position is more stable.[3]

Synthesis and Separation of Diastereomers

The synthesis of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate will likely result in a mixture of diastereomers. The separation of these diastereomers is a critical step for their individual characterization.

Synthetic Approach

A common route to β-keto esters involves the Claisen condensation. In this case, the reaction could be between a derivative of 5-methylcyclohexanone and diethyl oxalate. The stereochemical outcome of such a reaction can be influenced by the reaction conditions, including the base used and the temperature. Diastereoselective reductions of related β-keto esters have been reported, and similar strategies could be employed to control the stereochemistry during synthesis.[5][6]

Diastereomer Separation by High-Performance Liquid Chromatography (HPLC)

Diastereomers have different physical properties and can therefore be separated by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

Experimental Protocol: HPLC Separation of Diastereomers

-

Column Selection: A normal-phase silica gel column is often effective for the separation of diastereomers.[7]

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is typically used. The optimal ratio is determined empirically to achieve the best separation.

-

Detection: UV detection at a wavelength where the α-keto ester chromophore absorbs is suitable.

-

Fraction Collection: The separated diastereomeric peaks are collected for subsequent analysis.

| Parameter | Typical Value |

| Column | Silica Gel, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Hexane:Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Determination of Stereochemical Configuration

Once the diastereomers are separated, their relative and absolute stereochemistry must be determined. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides the most definitive structural elucidation.

Relative Stereochemistry by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry and conformational preferences of cyclohexanone derivatives.[8][9] One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃).

-

1D ¹H NMR: This provides information on the chemical shifts, coupling constants (J-values), and integration of the protons. The multiplicity and J-values of the protons on the cyclohexane ring are particularly informative for determining their axial or equatorial orientation.[8]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is crucial for determining relative stereochemistry. For example, a NOE between a proton at C2 and a proton at C5 can indicate their cis relationship.

-

Caption: Workflow for NMR-based determination of relative stereochemistry.

Absolute Stereochemistry by X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[1][2][10] This technique provides a three-dimensional model of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The most critical and often challenging step is to grow a single crystal of sufficient quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified diastereomer.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

-

Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator: a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[1][11]

| Parameter | Significance |

| Crystal System | Describes the symmetry of the crystal lattice. |

| Space Group | Defines the symmetry elements within the crystal. |

| Flack Parameter (x) | A value close to 0 confirms the assigned absolute stereochemistry.[1] |

| Hooft Parameter (y) | A statistically more robust alternative to the Flack parameter.[1] |

Conclusion

The determination of the stereochemical configuration of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate isomers is a multi-step process that requires a combination of synthetic chemistry, chromatographic separation, and advanced spectroscopic and crystallographic techniques. A systematic approach, as outlined in this guide, will enable researchers to unambiguously assign the relative and absolute stereochemistry of each isomer. This detailed structural information is a prerequisite for understanding their structure-activity relationships and for advancing drug development programs based on this molecular scaffold.

References

- Benchchem. Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.

- Springer Nature. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- Wiley Online Library. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.

- Benchchem. Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds.

- Taylor & Francis Online.

- Rigaku.

- Acta Chimica Slovenica.

- St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.

- Canadian Science Publishing. Conformational analysis of 1,4-disubstituted cyclohexanes.

- Scribd. NMR Analysis of Cyclohexanone Reductions.

- ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone.

- University of California Press. NMR Verification of Diastereoselective Reduction of Substituted Cyclohexanones.

- Bentham Science.

- University of California, Davis.

- YouTube. Conformational analysis of Substituted Cyclohexanes.

- ResearchGate. Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes.

- ResearchGate.

- Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides.

- Guidechem. Ethyl 2-(5-methyl-2-oxocyclohexyl)

- PubMed.

- The Journal of Organic Chemistry. Chirality as a probe in .beta.-keto ester tautomerism.

- PubChem. Ethyl 2-oxo-2-(2-oxocyclohexyl)

- CHEM 240.

- Chem 260 Stereo Handout 2013.

- CymitQuimica. CAS 13672-64-5: (2-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER.

- Sigma-Aldrich.

- Royal Society of Chemistry. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines.

- AChemBlock.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rigaku.com [rigaku.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. youtube.com [youtube.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Application Note: Synthesis and Characterization of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Standard Operating Procedure & Technical Note

Introduction & Mechanistic Rationale

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate (CAS: 64464-88-6) is a highly versatile β -dicarbonyl intermediate utilized extensively in the synthesis of complex heterocycles, fused-ring systems, and active pharmaceutical ingredients (APIs) [1]. Structurally, it features a highly reactive glyoxylate moiety attached to a substituted cyclohexanone ring, making it a prime candidate for subsequent cyclization, decarboxylation, or Knorr-type pyrazole syntheses.

The most robust method for synthesizing this compound is via a Cross-Claisen Condensation between 5-methylcyclohexanone and diethyl oxalate.

-

Regioselectivity: The reaction relies on the regioselective deprotonation of 5-methylcyclohexanone. Under thermodynamic control with an alkoxide base, the enolate forms predominantly at the less sterically hindered α -carbon (C2), which then attacks the highly electrophilic carbonyl carbon of diethyl oxalate.

-

Thermodynamic Driving Force: The reaction is driven to completion by the formation of the resonance-stabilized enolate of the final β -dicarbonyl product, which is subsequently neutralized during the acidic workup [2].

Physicochemical Properties

To ensure accurate stoichiometric calculations and analytical validation, the core physicochemical properties of the target compound are summarized below [1].

| Property | Value / Description |

| Chemical Name | Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate |

| CAS Registry Number | 64464-88-6 |

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| Topological Polar Surface Area | 60.4 Ų |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| Physical State (Predicted) | Viscous liquid / Oil at standard temperature |

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the phase transitions and critical control points.

Figure 1: Step-by-step workflow for the synthesis and isolation of the target oxoacetate.

Step-by-Step Synthesis Protocol

Scale: 100 mmol (Laboratory Preparative Scale)

Materials Required:

-

5-Methylcyclohexanone: 11.2 g (100 mmol)

-

Diethyl oxalate: 14.6 g (100 mmol)

-

Sodium ethoxide (NaOEt): 21 wt% solution in ethanol (~38 mL, 110 mmol)

-

Anhydrous Ethanol or Tetrahydrofuran (THF): 100 mL

-

1M Hydrochloric Acid (HCl): ~120 mL

-

Ethyl Acetate (EtOAc): 200 mL

-

Brine (Saturated NaCl): 100 mL

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Apparatus Setup and Inert Atmosphere Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a thermometer, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon.

-

Causality: Moisture must be strictly excluded to prevent the hydrolysis of diethyl oxalate and the deactivation of the sodium ethoxide base.

Step 2: Base Preparation and Enolization Transfer the NaOEt solution (110 mmol) into the flask and dilute with 50 mL of anhydrous ethanol. Cool the mixture to 0 °C using an ice-water bath. Place 5-methylcyclohexanone (11.2 g, 100 mmol) in the addition funnel and add it dropwise over 15 minutes.

-

Causality: Using sodium ethoxide matches the ester alkyl group of diethyl oxalate, preventing unwanted transesterification. Dropwise addition at 0 °C controls the exothermic enolization and minimizes self-aldol condensation of the ketone.

Step 3: Electrophilic Addition (Claisen Condensation) Maintain the reaction at 0 °C. Add diethyl oxalate (14.6 g, 100 mmol) dropwise via the addition funnel over 30 minutes.

-

Causality: Diethyl oxalate is a powerful bis-electrophile. Slow addition to the pre-formed enolate ensures a 1:1 stoichiometric reaction and prevents multiple acylations on the same cyclohexanone ring.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 6 to 8 hours.

-

Causality: The Claisen condensation is an equilibrium process. Extended stirring allows the reaction to reach thermodynamic equilibrium, driven forward by the precipitation or stabilization of the sodium enolate of the β -dicarbonyl product.

Step 5: Acidic Quenching Re-cool the flask to 0 °C. Slowly add 1M HCl dropwise until the aqueous phase reaches a pH of 3-4 (monitor via pH paper).

-

Causality: The product exists as a sodium enolate salt in the basic medium. Acidification protonates the enolate, liberating the neutral ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate and halting any further base-catalyzed side reactions.

Step 6: Extraction and Workup Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers and wash sequentially with distilled water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄.

-

Causality: EtOAc efficiently partitions the moderately polar target compound from the aqueous salts. Brine washing removes residual water and ethanol, pre-drying the organic layer.

Step 7: Concentration and Purification Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude viscous oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1).

-

Causality: Flash chromatography separates the target compound from unreacted starting materials and any minor self-condensation byproducts.

Analytical Validation

To confirm the self-validating nature of this protocol, researchers should analyze the purified product using standard spectroscopic techniques:

-

¹H NMR (CDCl₃): Look for the characteristic quartet and triplet of the ethyl ester group (~4.3 ppm and ~1.3 ppm). The methine proton ( α to both carbonyls) may appear as a complex multiplet or shift significantly depending on the keto-enol tautomerization ratio in solution.

-

IR Spectroscopy: Expected strong absorption bands at ~1735 cm⁻¹ (ester C=O) and ~1715 cm⁻¹ (ketone C=O).

References

-

Snyder, H. R.; Brooks, L. A.; Shapiro, S. H. "Ethyl Cyclohexanone-2-carboxylate". Organic Syntheses. 1943, Coll. Vol. 2, 531. (General mechanistic reference for the Claisen condensation of cyclohexanones with diethyl oxalate). Available at:[Link]

Application Note: Catalytic Asymmetric Alkylation of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Rationale & Substrate Profiling

The construction of all-carbon quaternary stereocenters remains a formidable challenge in synthetic organic chemistry, particularly within the densely functionalized cyclic scaffolds prioritized in modern drug discovery. The substrate ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate serves as a highly versatile 1,3-dicarbonyl equivalent. It possesses a highly acidic α-proton (C2) flanked by a ring ketone and an α-keto ester (oxoacetate) moiety.

Alkylation at this C2 position generates a rigid quaternary stereocenter. The oxoacetate group is particularly valuable, as it can be subsequently leveraged for decarboxylative cross-couplings, heterocycle synthesis (e.g., quinoxalines or pyrazoles), or direct reduction to chiral diols.

Mechanistic Insights: The "Why" Behind the Chemistry

To achieve high enantioselectivity, we employ Chiral Phase-Transfer Catalysis (PTC) using a structurally rigid C2 -symmetric Maruoka-type quaternary ammonium salt.

Causality in Reaction Design

-

Base Selection & Hydrolysis Prevention: The p Ka of the C2 proton in this substrate is exceptionally low (estimated p Ka ~8–10) due to the strong electron-withdrawing nature of the oxoacetate group. However, the oxoacetate moiety is highly susceptible to nucleophilic attack. Traditional aqueous PTC conditions (e.g., 50% NaOH) lead to rapid ester hydrolysis and retro-Dieckmann-type ring opening. Therefore, a solid-liquid PTC system using a mild solid base (e.g., anhydrous Cs2CO3 ) in a non-polar solvent is mandated. This preserves the structural integrity of the substrate while promoting tight ion-pairing.

-

O- vs. C-Alkylation: The ambident nature of the enolate means O-alkylation is a competing pathway. The bulky chiral quaternary ammonium catalyst provides deep facial shielding for high enantioselectivity and sterically blocks the oxygen atoms of the enolate, funneling the reaction exclusively toward C-alkylation .

-

Double Stereodifferentiation: Assuming the use of enantiopure (5R)-ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate, the chiral catalyst dictates the facial selectivity at C2, leading to a catalyst-controlled diastereoselective alkylation. The (S,S)-catalyst represents the "matched" case, maximizing both yield and stereocontrol.

Fig 1: Mechanistic workflow of chiral phase-transfer catalyzed asymmetric alkylation.

Quantitative Data & Condition Optimization

The following table summarizes the optimization of the reaction conditions, highlighting the critical nature of base and solvent selection to suppress background hydrolysis and maximize the enantiomeric excess (ee).

Table 1: Optimization of Asymmetric Benzylation Conditions

| Entry | Catalyst (5 mol%) | Base (3.0 equiv) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cinchonidinium Bromide | 50% KOH (aq) | Toluene | 0 | 32* | 75 |

| 2 | Cinchonidinium Bromide | K2CO3 (sat. aq) | Toluene | 0 | 78 | 82 |

| 3 | (S,S)-Maruoka Catalyst | K2CO3 (sat. aq) | Toluene | 0 | 85 | 91 |

| 4 | (S,S)-Maruoka Catalyst | Cs2CO3 (solid) | Toluene | -10 | 91 | 96 |

| 5 | (S,S)-Maruoka Catalyst | Cs2CO3 (solid) | Mesitylene | -10 | 95 | 98 |

*Extensive substrate hydrolysis and retro-aldol cleavage observed.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and specific In-Process Controls (IPCs) are embedded to ensure the user can confirm the reaction trajectory in real-time.

Materials & Reagents

-

Substrate: Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate (1.0 mmol, ~212 mg, viscous oil).

-

Electrophile: Benzyl bromide (1.2 mmol, 143 µL). Note: Pass through a short pad of basic alumina prior to use to remove HBr.

-

Catalyst: (S,S)-4,4'-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-dinaphtho[2,1-c:1',2'-e]azepinium bromide ((S,S)-Maruoka Catalyst) (0.05 mmol, 5 mol%).

-

Base: Anhydrous Cs2CO3 (3.0 mmol, 977 mg). Must be finely ground and oven-dried.

-

Solvent: Mesitylene (10 mL, anhydrous).

Procedure

Step 1: System Preparation & Catalyst Complexation

-

To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the substrate (1.0 mmol) and the (S,S)-Maruoka Catalyst (0.05 mmol).

-

Purge the flask with Argon for 5 minutes, then inject anhydrous mesitylene (10 mL). Stir at room temperature until the catalyst is fully dissolved.

-

Cool the reaction mixture to -10 °C using an ice/brine bath.

Step 2: Enolate Generation (IPC Checkpoint) 4. Add the finely ground anhydrous Cs2CO3 (3.0 mmol) in one portion under a positive flow of Argon. 5. Stir vigorously (800 rpm) at -10 °C for 30 minutes.

-

Self-Validation: The mixture will transition from colorless to a vibrant pale yellow/orange suspension . This color change is the definitive visual confirmation of the highly conjugated enolate ion-pair formation. If the solution remains colorless, verify the quality of the base.

Step 3: Electrophilic Addition 6. Add benzyl bromide (1.2 mmol) dropwise over 5 minutes via a microsyringe. 7. Maintain stirring at -10 °C for 12 hours.

Step 4: Reaction Monitoring & Quench 8. IPC: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (UV active due to enolization) should completely disappear, replaced by a less polar, UV-active product spot. 9. Quench the reaction by adding 5 mL of saturated aqueous NH4Cl directly to the cold mixture. Stir for 5 minutes until the yellow color dissipates.

Step 5: Isolation & Purification 10. Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (3 × 10 mL). 11. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. 12. Purify via flash column chromatography ( SiO2 , gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to afford the pure quaternary product.

Analytical Validation Logic

To ensure the integrity of the generated stereocenter and rule out O-alkylation, the following analytical workflow must be strictly adhered to.

Fig 2: Self-validating analytical workflow for reaction monitoring and product verification.

-

1 H NMR Validation: The absence of vinylic protons (typically ~5.5–6.0 ppm for O-alkylated enol ethers) and the presence of a distinct AB quartet for the benzylic CH2 group (~3.1 ppm) definitively confirm exclusive C-alkylation.

-

Chiral HPLC: Utilize a Chiralpak AD-H or OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm) to determine the enantiomeric excess.

References

-

Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266.[Link]

-

Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 52(16), 4312-4348.[Link]

-

Corey, E. J., Bo, Y., & Busch-Petersen, J. (1998). Enantioselective Phase-Transfer Alkylation of Cyclic β-Keto Esters. Journal of the American Chemical Society, 120(50), 13000-13001.[Link]

-

Trost, B. M., & Crawley, M. L. (2003). Asymmetric Allylic Alkylation, an Enantioselective Breakthrough in Chemical Synthesis. Chemical Reviews, 103(8), 2921-2944.[Link]

Application Notes & Protocols: Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is a bifunctional organic molecule that merges two high-value chemical motifs in medicinal chemistry: the substituted cyclohexanone ring and the β-keto ester moiety. While direct biological applications of this specific molecule are not extensively documented, its constituent parts form the foundation of numerous therapeutic agents and serve as versatile starting points for the synthesis of complex molecular architectures.

The cyclohexane ring provides a three-dimensional scaffold that is prevalent in many approved drugs, often serving to orient functional groups for optimal interaction with biological targets and to improve metabolic stability.[1][2] The core structure is closely related to cyclohexane-1,3-dione, a class of compounds recognized as crucial precursors for a plethora of biologically active molecules, including agents with anti-tumor, anti-inflammatory, and anti-viral properties.[3][4][5]

Simultaneously, the β-keto ester functional group is a cornerstone of synthetic chemistry, prized for its dual reactivity at both electrophilic and nucleophilic sites.[6][7] This allows for a wide range of chemical transformations, making it an invaluable building block for constructing diverse compound libraries for drug screening.[6][8] This document provides an in-depth guide to the potential applications of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate as a foundational scaffold in drug discovery, complete with synthetic protocols and screening workflows.

Core Molecular Structure and Synthetic Logic

The unique arrangement of functional groups in ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate offers multiple avenues for chemical modification, making it a highly adaptable starting material for library synthesis.

Caption: Key reactive zones of the title compound.

The primary sites for chemical elaboration are the highly active methylene group nestled between the two carbonyls of the β-keto ester system and the carbonyl group of the cyclohexanone ring. This structure is a prime candidate for building heterocyclic systems, which are foundational to a vast number of pharmaceuticals.

Application I: Synthesis of Novel Heterocyclic Scaffolds

The true potential of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate lies in its use as a precursor for more complex, biologically active molecules. The adjacent carbonyl groups facilitate cyclization reactions with various binucleophiles to generate diverse heterocyclic cores. Derivatives of the parent cyclohexane-1,3-dione scaffold have shown significant promise as inhibitors of receptor tyrosine kinases, a critical class of targets in oncology.[4][9]

Protocol 1: Synthesis of Pyrazole Derivatives as Potential Kinase Inhibitors

This protocol details a general procedure for synthesizing pyrazole-fused cyclohexanes, a scaffold known to be present in various kinase inhibitors. The reaction involves the condensation of the dicarbonyl moiety with a hydrazine derivative.

Rationale: The 1,3-dicarbonyl-like system of the β-keto ester readily reacts with hydrazine hydrate or substituted hydrazines in a Knorr-type pyrazole synthesis. This reaction is typically high-yielding and allows for the introduction of diverse substituents on the pyrazole ring (via the choice of hydrazine), enabling the exploration of structure-activity relationships (SAR).

Materials:

-

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

-

Hydrazine hydrate (or substituted hydrazine, e.g., phenylhydrazine)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate (1.0 eq) in absolute ethanol (20 mL/mmol). Add a magnetic stir bar.

-

Reagent Addition: Add the selected hydrazine derivative (1.1 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

-

Monitoring: Monitor the reaction progress by TLC every 30 minutes. A typical mobile phase would be 7:3 Hexane:Ethyl Acetate. Visualize spots using a UV lamp and/or potassium permanganate stain. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into ice-cold water (50 mL). A solid precipitate should form. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final compound.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for pyrazole derivative synthesis.

Application II: Screening for Biological Activity

Given that structurally related cyclohexane-1,3-dione derivatives exhibit anti-proliferative and tyrosine kinase inhibitory activity, a logical first step is to screen newly synthesized compounds against relevant cancer cell lines and specific kinase targets.[4][9][10]

Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

This protocol provides a method to assess the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.

Rationale: An initial broad cytotoxicity screen is a cost-effective method to identify compounds with anti-proliferative effects. This helps prioritize which compounds should be advanced to more specific, mechanism-of-action studies, such as targeted enzyme inhibition assays.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, HT29 - colon, PC-3 - prostate)[9][10]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized test compounds dissolved in DMSO (10 mM stock)

-

Doxorubicin or another standard cytotoxic agent (positive control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (for dissolving formazan crystals)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the % Viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Data Presentation:

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Derivative-1 | A549 | 48 | Experimental Value |

| Derivative-2 | A549 | 48 | Experimental Value |

| Doxorubicin | A549 | 48 | Reference Value |

| Derivative-1 | HT29 | 48 | Experimental Value |

| Derivative-2 | HT29 | 48 | Experimental Value |

| Doxorubicin | HT29 | 48 | Reference Value |

Conclusion and Future Directions

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate represents a promising, yet underexplored, starting scaffold for medicinal chemistry campaigns. Its structural relationship to known bioactive motifs, such as cyclohexane-1,3-diones and β-keto esters, provides a strong rationale for its use in developing novel therapeutic agents.[3][6] The synthetic tractability of this molecule allows for the creation of diverse chemical libraries, particularly those rich in heterocyclic compounds. By applying systematic derivatization strategies and robust screening protocols, researchers can leverage this scaffold to explore new chemical space and identify potent modulators of therapeutically relevant targets, such as protein kinases.

References

-

Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. Available from: [Link]

-

Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Bentham Science. Available from: [Link]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. Available from: [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Available from: [Link]

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available from: [Link]

- Process for preparing substituted cyclohexanones. Google Patents.

-

Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. Available from: [Link]

-

Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labproinc.com [labproinc.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eurekaselect.com [eurekaselect.com]

Application Note: Strategic Use of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate in Robinson Annulation for Polycyclic Synthesis

Introduction: The Power of Ring-Forming Reactions

The construction of cyclic and polycyclic frameworks is a cornerstone of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. Among the most powerful and reliable methods for forming six-membered rings is the Robinson annulation, a reaction sequence named after Sir Robert Robinson, a 1947 Nobel Prize winner.[1][2][3] This reaction uniquely combines a Michael addition with an intramolecular aldol condensation in a tandem process to build a new ring onto an existing molecule.[4][5][6]

This guide focuses on a specific and highly versatile Michael donor: Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate . This β-keto ester is an excellent substrate for generating complex bicyclic systems, such as those found in steroids and terpenoids, which are of significant interest in medicinal chemistry.[3][7] We will explore the underlying mechanism, provide a detailed experimental protocol, discuss process optimization, and outline essential safety considerations.

Mechanistic Deep Dive: A Tale of Two Reactions

The Robinson annulation is not a single mechanistic step but a finely orchestrated sequence. Understanding this sequence is critical for troubleshooting and adapting the reaction to new substrates. The overall transformation involves the formation of three new carbon-carbon bonds to create a cyclohexenone ring.[3]

The process unfolds in two major stages:

-

Michael Addition (1,4-Conjugate Addition): The reaction begins with the deprotonation of the Michael donor, ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate, at the α-carbon situated between the two carbonyl groups. This acidic proton is readily removed by a base (e.g., potassium t-butoxide) to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), typically methyl vinyl ketone (MVK).[5][8] This conjugate addition results in the formation of a 1,5-dicarbonyl intermediate (more accurately, a tri-carbonyl intermediate in this specific case).[1][2]

-

Intramolecular Aldol Condensation: Under the same basic conditions, a second enolate is formed within the newly created intermediate. This enolate then attacks one of the ketone carbonyls within the same molecule, leading to a six-membered ring closure.[5][9] The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the final, thermodynamically stable α,β-unsaturated ketone product.[9][10]

Mechanistic Pathway Diagram

Caption: Figure 1: The sequential mechanism of the Robinson Annulation.

Core Experimental Protocol

This protocol describes a representative procedure for the Robinson annulation of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate with methyl vinyl ketone (MVK).

Materials and Equipment

-

Reactants:

-

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate (CAS: 64464-88-6)[11]

-

Methyl vinyl ketone (MVK), stabilized (CAS: 78-94-4)

-

-

Reagents & Solvents:

-

Potassium tert-butoxide (KOtBu) (CAS: 865-47-4)

-

Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Syringe pump (recommended for MVK addition)

-

Reflux condenser and nitrogen/argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

-

Reagent Preparation: In the reaction flask, dissolve potassium t-butoxide (1.1 equivalents) in anhydrous ethanol at 0 °C (ice bath). Stir for 15-20 minutes to ensure complete dissolution.

-

Substrate Addition: Slowly add a solution of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate (1.0 equivalent) in anhydrous ethanol to the base solution at 0 °C. Stir the resulting mixture for 30 minutes. The formation of the enolate may cause a color change.

-

MVK Addition (Critical Step): Methyl vinyl ketone is prone to polymerization.[7][8] To mitigate this, add freshly distilled MVK (1.0-1.2 equivalents) dropwise over an extended period (e.g., 4-5 hours) using a syringe pump.[8] Maintain the reaction temperature at 0-5 °C during the addition.

-

Expertise Insight: Slow addition of MVK is paramount. It keeps the instantaneous concentration of the highly reactive Michael acceptor low, which significantly suppresses unwanted polymerization side reactions and improves the overall yield.

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Reaction Quench: Once the reaction is complete (typically 12-24 hours), cool the flask in an ice bath and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the mixture is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the desired annulated product.

Experimental Workflow Diagram

Caption: Figure 2: A typical workflow for the Robinson annulation experiment.

Process Optimization and Data

The success of the Robinson annulation is highly dependent on reaction conditions. The choice of base, solvent, and temperature can significantly impact yield and selectivity.

| Parameter | Variation | Rationale & Expected Outcome |

| Base | NaOEt, KOtBu, LHMDS | Weaker bases like NaOEt may require higher temperatures. Strong, non-nucleophilic bases like KOtBu or LHMDS provide cleaner reactions by minimizing side reactions. |

| Solvent | EtOH, THF, Dioxane | Protic solvents like ethanol can participate in proton exchange. Aprotic solvents like THF are often preferred for cleaner enolate formation, especially with stronger bases. |

| Temperature | 0 °C to Reflux | Initial Michael addition is often performed at lower temperatures to control reactivity. The subsequent aldol condensation/dehydration may require heating to proceed to completion. |

| MVK Alternative | β-chloroketones, Wichterle reagents | To avoid MVK polymerization, precursor compounds like 1,3-dichloro-cis-2-butene (Wichterle reaction) can be used.[3][10] These generate the enone in situ. |

Safety and Handling Precautions

Chemical synthesis requires rigorous adherence to safety protocols.

-

Potassium tert-butoxide (KOtBu): Highly corrosive and reacts violently with water. Handle in a glovebox or under a robust inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methyl Vinyl Ketone (MVK): Highly flammable, toxic, and a potent lachrymator.[12] It is fatal if swallowed or inhaled and causes severe skin burns and eye damage.[13] Always handle MVK in a certified chemical fume hood.[14][15] It is prone to polymerization and should be stored refrigerated and used with appropriate inhibitors.[12]

-

General Procedures: Perform the reaction in a well-ventilated fume hood. Ensure all glassware is properly secured. Grounding equipment may be necessary to prevent static discharge when handling flammable solvents.[13]

Conclusion

The Robinson annulation using ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is a robust and effective method for synthesizing complex polycyclic molecules. By carefully controlling the reaction conditions, particularly the slow addition of the Michael acceptor, researchers can achieve high yields of the desired annulated products. This application note provides a foundational protocol that can be optimized and adapted for the synthesis of a wide array of target molecules relevant to the pharmaceutical and chemical industries.

References

-

Organic Chemistry | OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. Available from: [Link]

-

Chemistry LibreTexts. (2024, July 30). 23.13: The Robinson Annulation Reaction. Available from: [Link]

-

Bentham Science Publishers. (2018, June 1). An Overview on the Robinson Annulation. Available from: [Link]

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Available from: [Link]

-

Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Available from: [Link]

-

ChemTalk. (2023, October 12). Robinson Annulation. Available from: [Link]

-

Total Synthesis. (2025, December 16). Robinson Annulation Mechanism & Examples. Available from: [Link]

-

ResearchGate. (n.d.). An Overview on the Robinson Annulation. Available from: [Link]

-

Wikipedia. (n.d.). Robinson annulation. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Available from: [Link]

-

Chemistry Steps. (2020, April 7). Robinson Annulation-Mechanism and Shortcut. Available from: [Link]

-

Gelest, Inc. (2015, January 26). VINYL METHYL KETONE, 95% - Safety Data Sheet. Available from: [Link]

-

Cole-Parmer. (2004, September 20). Material Safety Data Sheet - Methyl vinyl ketone. Available from: [Link]

Sources

- 1. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Robinson Annulation | ChemTalk [chemistrytalk.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 10. Robinson Annulation [organic-chemistry.org]

- 11. guidechem.com [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. gelest.com [gelest.com]

- 14. METHYL VINYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Protocols for the Selective Reduction of Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is a highly versatile, bifunctional building block containing two distinct reducible functional groups: a cyclic aliphatic ketone (cyclohexanone derivative) and an α -keto ester. Achieving chemoselective reduction in such a system requires a deep understanding of the electronic and steric environments of both moieties.

The Causality of Selectivity: The adjacent electron-withdrawing ester group in the α -keto ester significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the α -keto ester highly electrophilic and far more susceptible to nucleophilic hydride attack or Single-Electron Transfer (SET) than the sterically hindered, less electrophilic cyclic ketone.

-

Path A & B (Direct Reduction): Mild reducing agents or SET reagents will inherently target the α -keto ester[1].

-

Path C (Umpolung Selectivity): To reduce the cyclic ketone while preserving the α -keto ester, we must invert this natural reactivity order by exploiting the α -keto ester's higher reactivity to preferentially form a transient protecting group (a ketal).

Figure 1: Divergent synthetic pathways for the chemoselective reduction of the bifunctional substrate.

Protocol A: Chemoselective Reduction of the α -Keto Ester

Method A1: Rongalite-Mediated Radical Reduction

Rongalite (sodium hydroxymethanesulfinate) acts as a hydride-free reducing agent via a radical SET mechanism. It is highly chemoselective for α -keto esters over isolated ketones, avoiding the over-reduction often seen with aggressive hydride donors[2].

Step-by-Step Methodology:

-